![molecular formula C18H20N2O4S B4235684 ethyl N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]carbamate](/img/structure/B4235684.png)
ethyl N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]carbamate
Descripción general
Descripción
Ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate is a complex organic compound that features a quinoline ring system
Métodos De Preparación
The synthesis of ethyl N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]carbamate typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dihydroquinoline with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with ethyl carbamate under suitable conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]carbamate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonyl group can interact with enzymes, inhibiting their activity and affecting cellular processes. The exact pathways involved depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
Ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, it also features a quinoline ring but has different substituents and a distinct mechanism of action.
Quinoline-3-carboxylate: Another quinoline derivative with applications in medicinal chemistry.
Sulfonylureas: These compounds contain a sulfonyl group and are used as antidiabetic agents. The uniqueness of ethyl N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-18(21)19-15-9-11-16(12-10-15)25(22,23)20-13-5-7-14-6-3-4-8-17(14)20/h3-4,6,8-12H,2,5,7,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOZUZMQSFLDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


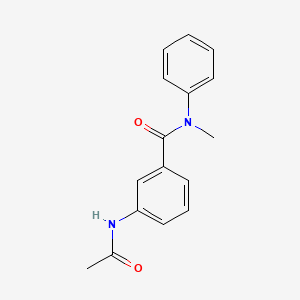
![N-Benzyl-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide](/img/structure/B4235609.png)
![N-[5-(benzylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B4235616.png)
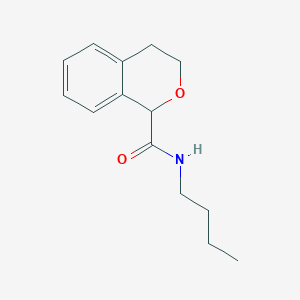
![2-(4-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}PHENOXY)ACETAMIDE](/img/structure/B4235640.png)
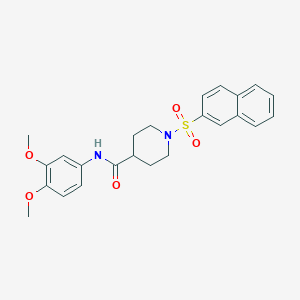
![N-(2-chlorophenyl)-2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4235663.png)
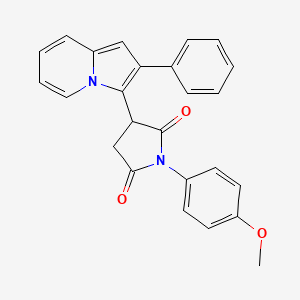
![1-[3-(4-nitrophenoxy)benzoyl]piperidine](/img/structure/B4235675.png)
![Acetic acid;ethyl 4-[3-[4-(dimethylamino)anilino]-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B4235682.png)
![N-ethyl-4-fluoro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4235693.png)
![METHYL 2-({[(PYRIDIN-3-YL)METHYL]CARBAMOYL}FORMAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4235701.png)
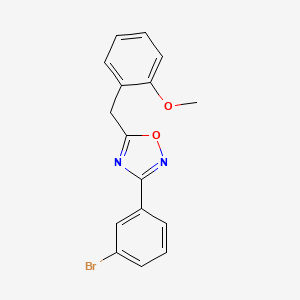
![N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B4235711.png)
